3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heteroatoms, including nitrogen and sulfur, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones, followed by the formation of the triazole ring through cyclocondensation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The presence of multiple heteroatoms allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Similar in structure but with a tetrazine ring instead of a thiadiazole ring.
3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar but with a thiadiazine ring.
Uniqueness
The uniqueness of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of heteroatoms and ring systems, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14N6S2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H14N6S2/c1-8(2)6-9-7-10(16-15-9)12-17-18-14-20(12)19-13(22-14)11-4-3-5-21-11/h3-5,7-8H,6H2,1-2H3,(H,15,16) |
InChI Key |
SZEUNOXMINXULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
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